molecular formula C10H4ClFN2 B1356013 2-Chloro-6-fluoroquinoline-3-carbonitrile CAS No. 948291-71-2

2-Chloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B1356013
CAS No.: 948291-71-2
M. Wt: 206.6 g/mol
InChI Key: DSSHKNDTEAQJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.60 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a chloro group at the second position, a fluoro group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.

Preparation Methods

The synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-fluoroaniline with a suitable nitrile source under specific conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative is treated with a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbonitrile group . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Chloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-fluoroquinoline-3-carbonitrile is widely used in scientific research due to its versatility as a building block for synthesizing various biologically active compounds. Its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroquinoline-3-carbonitrile depends on its specific application and the target molecule it interacts with. In medicinal chemistry, derivatives of this compound may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The molecular targets and pathways involved vary based on the structure of the derivative and its intended use .

Comparison with Similar Compounds

2-Chloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

  • 2-Chloro-6-ethylquinoline-3-carbonitrile
  • 2-Chloro-6-ethoxyquinoline-3-carbonitrile
  • 2-Chloro-6-methylquinoline-3-carbonitrile
  • 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
  • 2,6-Dichloroquinoline-3-carbonitrile

These compounds share a similar quinoline core but differ in the substituents attached to the ring.

Properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHKNDTEAQJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588996
Record name 2-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-71-2
Record name 2-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-71-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.